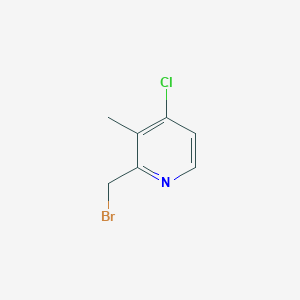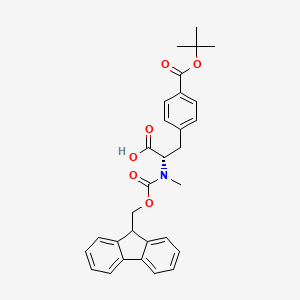![molecular formula C10H23N3O2S B13652918 N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)
N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide is a chemical compound with a complex structure that includes a piperidine ring, an aminoethyl group, and a propane-2-sulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide reagents. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Propane-2-sulfonamide Moiety: The final step involves the reaction of the intermediate compound with propane-2-sulfonamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical processes.
Modulating Gene Expression: Affecting the expression of genes related to disease progression or cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Aminoethyl)-4-piperidinol: A related compound with a similar piperidine structure but different functional groups.
N-(3-Aminopropyl)piperidine: Another compound with a piperidine ring and an amino group, but with a different alkyl chain length.
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C10H23N3O2S |
|---|---|
Molekulargewicht |
249.38 g/mol |
IUPAC-Name |
N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C10H23N3O2S/c1-9(2)16(14,15)12-10-3-6-13(7-4-10)8-5-11/h9-10,12H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
OGSYDCIVIZQVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)NC1CCN(CC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)
![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)

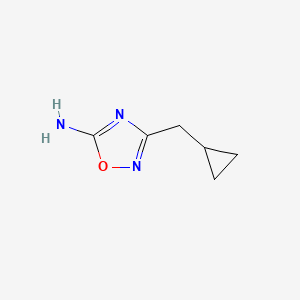

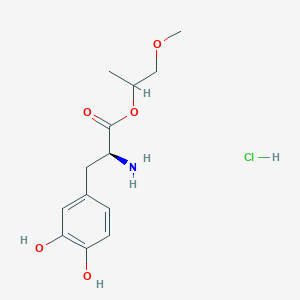
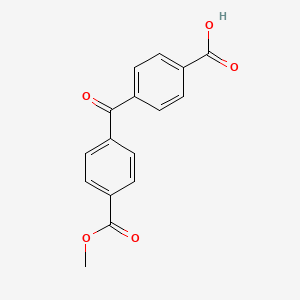

![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)

![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)

